3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine-derived molecule featuring a tert-butyl carbamate group, a cyclopropyl-amino-methyl substituent, and an (S)-2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₃₅N₃O₃ (molecular weight: 341.50 g/mol), with a purity of ≥96% . It is primarily used in pharmaceutical research, particularly in the development of protease inhibitors or receptor modulators, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(15-8-9-15)12-14-7-6-10-21(11-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t14?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGIGLRQLMKYPD-WMCAAGNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354023-66-7, is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H35N3O3, with a molecular weight of approximately 353.5 g/mol. The structure includes a piperidine ring, a cyclopropyl group, and an amino acid derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H35N3O3 |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 1354023-66-7 |
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in neurological pathways, which may be beneficial in treating conditions such as anxiety and depression.
- Receptor Binding : The cyclopropyl moiety enhances binding affinity towards certain receptors, potentially leading to therapeutic effects .
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further research is needed to fully elucidate these effects .
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds and their analogues, providing insights into the potential effects of this compound.
Case Study: Antidepressant Effects
A study evaluated the antidepressant-like effects of a related compound in animal models. The results indicated a significant reduction in depressive-like behaviors following administration, suggesting a similar potential for the target compound due to structural similarities .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of peptide analogues related to this compound. The findings revealed potent antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM . This raises the possibility that the target compound may also exhibit antimicrobial properties.
Comparison with Similar Compounds
Research Implications
- Drug Design : The cyclopropyl group and tert-butyl ester combination balances metabolic stability and target engagement, making it a scaffold of interest for CNS drugs requiring blood-brain barrier penetration .
- Limitations : Higher molecular weight (~341 g/mol) may challenge compliance with Lipinski’s rule of five, necessitating structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
